molecular formula C11H20O3 B1353817 Ethyl 4-oxononanoate CAS No. 37174-92-8

Ethyl 4-oxononanoate

Cat. No. B1353817
CAS RN: 37174-92-8
M. Wt: 200.27 g/mol
InChI Key: RHHOUINGCOVIBN-UHFFFAOYSA-N
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Description

Ethyl 4-oxononanoate, also known by its IUPAC name ethyl 4-oxononanoate, is a chemical compound with the molecular formula C11H20O3 . It has a molecular weight of 200.28 .


Molecular Structure Analysis

The molecular structure of Ethyl 4-oxononanoate contains a total of 33 bonds. These include 13 non-H bonds, 2 multiple bonds, 9 rotatable bonds, 2 double bonds, 1 aliphatic ester, and 1 aliphatic ketone .


Physical And Chemical Properties Analysis

Ethyl 4-oxononanoate has a molecular weight of 200.28 . More detailed physical and chemical properties were not found in the search results.

Scientific Research Applications

Synthesis and Chemistry

Ethyl 4-oxononanoate, as part of a broader group of chemicals, is involved in various chemical synthesis processes. For example, ethyl 4-oxo-2-alkenoates and 1,4-dioxo-2-alkenes are prepared by treating ethyl 4-hydroxy-2-alkynoates and 4-hydroxy-2-alkyn-1-ones with n-tributylamine. This process involves a novel one-pot isomerization/hydrogenation reaction when treated with palladium-tributylammonium formate, producing ethyl 4-oxo-alkanoates and 1,4-alkandiones in good to high yield (Arcadi et al., 1988).

Applications in Organic Chemistry

Ethyl 4-oxononanoate also plays a role in the highly enantioselective sequential hydrogenation process of ethyl 2-oxo-4-arylbut-3-enoate, yielding ethyl 2-hydroxy-4-arylbutyrate with a high enantiomeric excess. This process is sensitive to reaction temperature and demonstrates the compound's significance in organic synthesis (Meng et al., 2008).

Polymer Science

In polymer science, ethyl 4-oxononanoate derivatives find applications in the synthesis and study of polymers. For instance, copolymerization of ethyl 3-oxo-4-pentenoate exhibits the coexistence of two tautomers, with the tautomeric equilibrium shifting based on the solvent. This understanding is crucial in the field of polymer chemistry (Masuda et al., 1987).

Biofuel Research

Ethyl levulinate, a related compound (Ethyl 4-oxopentanoate), is a potential biofuel candidate. It shows significant combustion kinetics, making it a subject of interest in alternative fuel research (Ghosh et al., 2018).

Drug Development and Biotechnology

In the field of biotechnology and drug development, derivatives of ethyl 4-oxononanoate are used as precursors for chiral drugs, such as statins. The compound's asymmetric reduction by biocatalysis is a significant area of research due to its efficiency and cost-effectiveness (Ye et al., 2011).

Agricultural Applications

Ethyl 4-(methylthio)-m-tolyl isopropylphosphoramidate, a compound related to ethyl 4-oxononanoate, has been studied for its influence on nematode populations in agriculture, demonstrating its potential utility in pest control (Johnson, 1970).

Safety And Hazards

While specific safety and hazard information for Ethyl 4-oxononanoate was not found, it’s generally recommended to wear personal protective equipment, ensure adequate ventilation, and avoid ingestion and inhalation when handling similar chemical compounds .

properties

IUPAC Name

ethyl 4-oxononanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H20O3/c1-3-5-6-7-10(12)8-9-11(13)14-4-2/h3-9H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RHHOUINGCOVIBN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCC(=O)CCC(=O)OCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H20O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80498380
Record name Ethyl 4-oxononanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80498380
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

200.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 4-oxononanoate

CAS RN

37174-92-8
Record name Ethyl 4-oxononanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80498380
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
3
Citations
C Forzato, R Gandolfi, F Molinari, P Nitti, G Pitacco… - Tetrahedron …, 2001 - Elsevier
… Bioreduction of ethyl 4-oxononanoate 2a with Pichia etchellsii afforded the γ-nonanolide (+)-5a with 99% ee, while Pichia minuta proved to be the best choice for the bioreduction of …
Number of citations: 56 www.sciencedirect.com
H Wang, H Liu, M Wang, M Huang, X Shi, T Wang… - Iscience, 2021 - cell.com
Polarity-reversal catalysts enable otherwise sluggish or completely ineffective reactions which are characterized by unfavorable polar effects between radicals and substrates. We …
Number of citations: 15 www.cell.com
J Hooz, RB Layton - Canadian Journal of Chemistry, 1972 - cdnsciencepub.com
… OO g (85%) of ethyl 4-oxononanoate, ngl 1.4369; ir (liquid film) 1735, 1710cm-'; nmr (T, CDCI,) 5.88 (2H, q, OCH,CH,), 7.41 (6H, m, CH,CO(CH,),CO), 8.65 (6H, m, (CH,),), 8.75 (3H, t, CH…
Number of citations: 36 cdnsciencepub.com

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